molecular formula C12H15NO2 B12847158 5-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole CAS No. 91640-95-8

5-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12847158
CAS No.: 91640-95-8
M. Wt: 205.25 g/mol
InChI Key: QWXPZPXPJXDJSV-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound characterized by a pyrrole ring substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzaldehyde with an amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
  • 5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Comparison: Compared to similar compounds, 5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and the presence of the dimethoxy groups, which can influence its reactivity and biological activity. The dimethoxy groups can enhance its solubility and potentially improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

91640-95-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C12H15NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3

InChI Key

QWXPZPXPJXDJSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NCCC2)OC

Origin of Product

United States

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